N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H15ClN4O5S and its molecular weight is 434.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Evaluation : Pyrazoline derivatives have been synthesized using microwave irradiation methods, proving to be efficient, environmentally friendly, and yielding compounds with potential anti-inflammatory and antibacterial activities (Ravula et al., 2016). This method could be relevant for synthesizing the compound , given its structural similarity.
Thieno-Fused Heterocycles Synthesis : The development of high-yield routes for thieno-fused heterocycles, including pyrroles, furans, and indoles, highlights the importance of such compounds in synthesizing novel materials with potential applications in drug development and material science (Acharya et al., 2017).
Antioxidant and ADMET Properties : Novel chalcone derivatives, incorporating elements like thiophene and furan, have been synthesized and evaluated for antioxidant activities. Their in vitro antioxidant activity against DPPH, alongside ADMET, QSAR, and molecular docking studies, suggest these compounds have promising pharmacological profiles (Prabakaran et al., 2021).
Catalytic Synthesis and Drug Discovery : Compounds such as N,N'-Bisoxalamides have shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, indicating their role in facilitating the synthesis of pharmaceuticals and highlighting the utility of related compounds in drug discovery and synthesis (Bhunia et al., 2017).
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S/c19-11-3-1-4-12(7-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-28-13/h1-7H,8-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOIFWNWQGWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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